2,5-Dibromo-3,4-diméthylthiophène

Vue d'ensemble

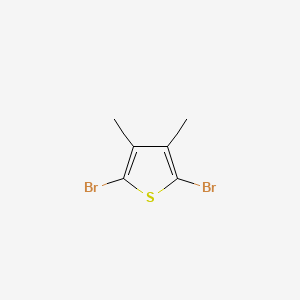

Description

2,5-Dibromo-3,4-dimethylthiophene is an organic compound with the chemical formula C8H8Br2S. It is a derivative of thiophene, a five-membered aromatic ring containing a sulfur atom. This compound is characterized by the presence of two bromine atoms at the 2 and 5 positions and two methyl groups at the 3 and 4 positions on the thiophene ring. It is typically a colorless to light yellow crystal or solid with a distinctive sulfide odor .

Applications De Recherche Scientifique

2,5-Dibromo-3,4-dimethylthiophene has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex thiophene derivatives and polymers.

Biology and Medicine: While specific biological applications are less documented, thiophene derivatives are generally explored for their potential pharmacological properties, including antimicrobial and anticancer activities.

Industry: The compound is used in the production of conductive polymers and materials for electronic applications.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: 2,5-Dibromo-3,4-dimethylthiophene can be synthesized through the bromination of 3,4-dimethylthiophene. One common method involves the use of N-bromosuccinimide (NBS) in N,N-dimethylformamide (DMF) as the solvent. The reaction is carried out at room temperature, and the product is obtained by pouring the reaction mixture into ice water, followed by extraction with ether and drying over magnesium sulfate .

Industrial Production Methods: While specific industrial production methods for 2,5-dibromo-3,4-dimethylthiophene are not widely documented, the general approach involves large-scale bromination reactions under controlled conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance efficiency and scalability.

Analyse Des Réactions Chimiques

Types of Reactions: 2,5-Dibromo-3,4-dimethylthiophene primarily undergoes substitution reactions due to the presence of bromine atoms. These reactions include:

Electrophilic Substitution: The bromine atoms can be replaced by other electrophiles under suitable conditions.

Nucleophilic Substitution: The compound can react with nucleophiles, leading to the formation of various substituted thiophenes.

Common Reagents and Conditions:

Electrophilic Substitution: Reagents such as halogens (e.g., chlorine, iodine) and acids (e.g., sulfuric acid) are commonly used.

Nucleophilic Substitution: Reagents like organometallic compounds (e.g., Grignard reagents) and bases (e.g., sodium hydroxide) are employed.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, electrophilic substitution with chlorine can yield 2,5-dichloro-3,4-dimethylthiophene, while nucleophilic substitution with a Grignard reagent can produce various organometallic derivatives .

Mécanisme D'action

The mechanism of action of 2,5-dibromo-3,4-dimethylthiophene in chemical reactions involves the activation of the thiophene ring by the bromine atoms, making it more susceptible to nucleophilic and electrophilic attacks. The sulfur atom in the thiophene ring contributes to the aromaticity and stability of the compound, facilitating various substitution reactions .

Comparaison Avec Des Composés Similaires

2,5-Dibromothiophene: Similar in structure but lacks the methyl groups at the 3 and 4 positions.

2,5-Dichloro-3,4-dimethylthiophene: Similar but with chlorine atoms instead of bromine.

3,4-Dibromothiophene: Similar but with bromine atoms at the 3 and 4 positions instead of 2 and 5.

Uniqueness: 2,5-Dibromo-3,4-dimethylthiophene is unique due to the specific positioning of the bromine and methyl groups, which influence its reactivity and the types of reactions it can undergo. The presence of both electron-donating (methyl) and electron-withdrawing (bromine) groups on the thiophene ring provides a balance that can be exploited in various synthetic applications .

Activité Biologique

2,5-Dibromo-3,4-dimethylthiophene is a thiophene derivative that has garnered attention for its potential biological activities , particularly in the realms of antimicrobial and anticancer properties. This article synthesizes findings from various studies to provide a comprehensive overview of its biological activity, mechanisms of action, and comparative analysis with related compounds.

Chemical Structure and Properties

The molecular structure of 2,5-Dibromo-3,4-dimethylthiophene consists of a thiophene ring with two bromine atoms at positions 2 and 5 and methyl groups at positions 3 and 4. This specific substitution pattern contributes to its unique chemical reactivity and biological activity.

Interaction with Biomolecules

The biological activity of 2,5-Dibromo-3,4-dimethylthiophene is largely attributed to its ability to interact with various biomolecules:

- Enzyme Inhibition : The compound can inhibit certain enzymes by binding to their active sites. For instance, it has been shown to affect cytochrome P450 enzymes, which are critical for drug metabolism.

- Cell Membrane Disruption : Its antimicrobial properties may arise from its ability to disrupt bacterial cell membranes or inhibit essential metabolic pathways.

Cellular Effects

Research indicates that this compound influences several cellular processes, including:

- Cell Signaling Pathways : It modulates the activity of kinases and phosphatases, which are vital for cellular signaling.

- Gene Expression : The compound can affect gene expression patterns, potentially leading to altered cellular responses in various biological contexts.

Antimicrobial Activity

Several studies have reported on the antimicrobial properties of 2,5-Dibromo-3,4-dimethylthiophene. It has demonstrated effectiveness against a range of bacterial strains:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Reference |

|---|---|---|

| Escherichia coli | 32 µg/mL | |

| Staphylococcus aureus | 16 µg/mL | |

| Bacillus subtilis | 64 µg/mL |

These findings suggest that the compound could be a candidate for developing new antimicrobial agents.

Anticancer Activity

In vitro studies have indicated that 2,5-Dibromo-3,4-dimethylthiophene exhibits cytotoxic effects against various cancer cell lines. Notable findings include:

- MCF-7 Breast Cancer Cells : The compound showed significant antiproliferative activity with an IC50 value of approximately 20 µM.

- HeLa Cervical Cancer Cells : Exhibited cytotoxicity with an IC50 value around 15 µM.

These results highlight the potential of this compound in cancer therapeutics.

Comparative Analysis with Similar Compounds

To understand the uniqueness of 2,5-Dibromo-3,4-dimethylthiophene, it is valuable to compare it with other thiophene derivatives:

| Compound Name | Structure Description | Unique Features |

|---|---|---|

| Thiophene | Parent compound | No substitutions; baseline for comparison |

| 2,5-Dibromo-3-methylthiophene | Bromine at positions 2 and 5; methyl at 3 | Less steric hindrance compared to dibrominated variant |

| 3-Methylthiophene | Methyl group at position 3 | Single methyl group; different reactivity |

The presence of bromine atoms in 2,5-Dibromo-3,4-dimethylthiophene enhances its reactivity compared to other derivatives. This makes it particularly useful in applications requiring specific electronic characteristics.

Case Studies and Research Findings

A study conducted by Amer et al. explored the synthesis and reactions involving thiophene derivatives including 2,5-Dibromo-3,4-dimethylthiophene. They found that this compound could be effectively polymerized using n-BuLi/CuCl2 systems to yield high-purity products . Additionally, the interactions between this compound and various metal complexes have been investigated for potential applications in organic electronics .

Propriétés

IUPAC Name |

2,5-dibromo-3,4-dimethylthiophene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6Br2S/c1-3-4(2)6(8)9-5(3)7/h1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NIDAFLYKBAFSNA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC(=C1C)Br)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6Br2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70503270 | |

| Record name | 2,5-Dibromo-3,4-dimethylthiophene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70503270 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

269.99 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

74707-05-4 | |

| Record name | 2,5-Dibromo-3,4-dimethylthiophene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70503270 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is significant about the synthesis of 2,5-dibromo-3,4-dimethylthiophene described in the research?

A1: The paper highlights the synthesis of 2,5-dibromo-3,4-dimethylthiophene via the bromodecarboxylation of the disodium salt of 3,4-dimethylthiophene-2,5-dicarboxylic acid. [] This method, while mentioned briefly in previous work by Melles and Backer (1953), is presented as a potentially valuable synthetic route to produce dibromothiophene derivatives. The significance lies in demonstrating the applicability of this reaction for producing specific dibromothiophene compounds, which may have further applications in organic synthesis.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.